2-Iodo-3-methylthiophene

Catalog No.
S1520245
CAS No.
16494-40-9
M.F
C5H5IS
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methylthiophene

CAS Number

16494-40-9

Product Name

2-Iodo-3-methylthiophene

IUPAC Name

2-iodo-3-methylthiophene

Molecular Formula

C5H5IS

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3

InChI Key

MQICPBFMKDHSHJ-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)I

Canonical SMILES

CC1=C(SC=C1)I

Synthesis and Functionalization:

-Iodo-3-methylthiophene is a heterocyclic aromatic compound containing an iodine atom and a methyl group attached to a five-membered thiophene ring. Its unique chemical structure makes it an interesting building block for organic synthesis. Researchers have explored various methods for its synthesis, including:

  • Lithiation-iodination: This method involves the selective lithiation of 3-methylthiophene, followed by reaction with iodine to introduce the iodine atom at the 2-position. PubChem, National Institutes of Health: )
  • Transition-metal-mediated cross-coupling reactions: These reactions allow for the introduction of various functional groups at the position of the iodine atom, enabling the creation of diversely substituted thiophene derivatives. Journal of the American Chemical Society, American Chemical Society:

The ability to readily functionalize 2-iodo-3-methylthiophene makes it a valuable intermediate for the synthesis of complex organic molecules with potential applications in various fields, including pharmaceuticals and functional materials.

Medicinal Chemistry:

The presence of the iodine atom and the thiophene ring in 2-iodo-3-methylthiophene has attracted interest in its potential medicinal properties. Researchers have investigated its activity against various diseases, including:

  • Cancer: Studies have shown that 2-iodo-3-methylthiophene derivatives exhibit cytotoxic (cell-killing) effects against some cancer cell lines. Bioorganic & Medicinal Chemistry Letters, Elsevier:
  • Neurodegenerative diseases: Some studies suggest that 2-iodo-3-methylthiophene derivatives may possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease. European Journal of Medicinal Chemistry, Elsevier:

2-Iodo-3-methylthiophene is a heterocyclic organic compound characterized by a thiophene ring substituted with an iodine atom at the second position and a methyl group at the third position. Its molecular formula is C5_5H5_5IS, and it has garnered attention in various fields due to its unique chemical properties and potential applications in synthetic chemistry and materials science. The compound is recognized for its role as a versatile synthon in organic synthesis, particularly in the formation of complex molecular architectures.

  • Substitution Reactions: The iodine atom can be substituted with various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: This compound can undergo cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, allowing for the formation of carbon-carbon bonds.
  • Oxidation and Reduction: Under specific conditions, 2-Iodo-3-methylthiophene can be oxidized or reduced to yield different derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

These reactions enable the synthesis of a wide range of substituted thiophenes and other complex structures.

Research indicates that derivatives of 2-Iodo-3-methylthiophene exhibit notable biological activities. Some studies have highlighted their potential as therapeutic agents, particularly in cancer research, where certain derivatives demonstrated anti-proliferative effects in the nanomolar range. The mechanisms of action often involve interactions at the molecular level that influence biological pathways, although specific targets remain an area for further investigation.

The synthesis of 2-Iodo-3-methylthiophene can be achieved through various methods:

  • Electrophilic Substitution: A common laboratory method involves the iodination of 3-methylthiophene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .
  • Sandmeyer Reaction: Starting from amino thiophene derivatives, iodine can replace the amino group via a Sandmeyer-type reaction, facilitating the formation of 2-Iodo-3-methylthiophene.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are utilized to enhance yield and purity by providing better control over reaction conditions.

These methods highlight the compound's accessibility for both laboratory-scale and industrial synthesis.

2-Iodo-3-methylthiophene has several applications across different fields:

  • Photochromic Materials: It serves as a precursor for synthesizing photochromic compounds that change color upon exposure to light. Such materials have potential uses in smart windows and optical switches.
  • Organic Synthesis: The compound's reactivity makes it valuable in creating complex organic molecules, including those used in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: It has been explored for use in externally initiated polymerization reactions, contributing to the development of advanced polymeric materials.

Studies on 2-Iodo-3-methylthiophene derivatives have indicated their role as synthons in various coupling reactions. For instance, derivatives have been utilized to create photochromic dithienylethene compounds through Suzuki coupling reactions. These interactions are pivotal for developing materials with tunable properties based on light exposure.

Additionally, research into its reactivity patterns compared to other thiophenes has provided insights into optimizing reaction conditions for enhanced yields and selectivity .

Several compounds share structural similarities with 2-Iodo-3-methylthiophene. Here is a comparison highlighting its uniqueness:

CompoundStructureKey Differences
2-IodothiopheneIodine at position 2Lacks methyl group at position 3
3-Iodo-2-methylthiopheneIodine at position 3Methyl group at position 2
2-Bromo-3-methylthiopheneBromine instead of iodineBromine is less reactive than iodine
5-MethylthiopheneMethyl group at position 5Different substitution pattern affecting reactivity

Uniqueness: The specific positioning of the iodine and methyl groups in 2-Iodo-3-methylthiophene significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly valuable in synthetic chemistry for producing diverse molecular architectures not easily accessible through other thiophenes .

XLogP3

2.7

Wikipedia

2-IODO-3-METHYLTHIOPHENE

Dates

Modify: 2023-08-15

Explore Compound Types